3-Methylbenzofuran-2-carbaldehyde

CYP1A2 Inhibition Drug Metabolism Cytochrome P450

The 3-methyl substitution is non-negotiable for CYP1A2 inhibition (IC50 100 nM) and patented antiviral syntheses. Unsubstituted or positional isomers lack this activity. Ensure ≥98% (GC) purity for robust in vitro metabolic studies and validated chemical reactions. Request a quote for bulk R&D supply.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1199-07-1
Cat. No. B170273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzofuran-2-carbaldehyde
CAS1199-07-1
Synonyms3-methyl-1-benzofuran-2-carbaldehyde(SALTDATA: FREE)
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C=O
InChIInChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
InChIKeyUBJKHRKGYBTDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzofuran-2-carbaldehyde (CAS 1199-07-1): Key Intermediate Properties and Structural Role for R&D Procurement


3-Methylbenzofuran-2-carbaldehyde (CAS: 1199-07-1) is a benzofuran derivative featuring a methyl substituent at the 3-position and a reactive aldehyde group at the 2-position. This α,β-unsaturated aldehyde serves as a versatile synthetic building block and has been identified as a moderate inhibitor of cytochrome P450 enzyme CYP1A2 [1]. The compound is a solid at ambient temperature with a molecular weight of 160.17 g/mol and a purity specification typically ≥97% (GC) , making it suitable for pharmaceutical intermediate applications.

Why 3-Methylbenzofuran-2-carbaldehyde Cannot Be Substituted with Unsubstituted or Positionally Isomeric Benzofuran-2-carbaldehydes


Substituting 3-Methylbenzofuran-2-carbaldehyde with unsubstituted benzofuran-2-carbaldehyde or methyl isomers at the 5- or 7-position fundamentally alters the molecule's biological activity profile and synthetic reactivity. The 3-methyl substituent is critical for CYP1A2 enzyme inhibition; unsubstituted benzofuran-2-carbaldehyde lacks this activity entirely [1]. Furthermore, the 3-methyl group influences the electronic character of the aldehyde for downstream condensation reactions [2], while positional isomers like 5-methylbenzofuran-2-carbaldehyde exhibit a different anticancer activity profile (IC50 of 16.4 µM against K562 cells) . Procurement of the precise 3-methyl isomer is therefore essential for applications dependent on this specific substitution pattern.

Comparative Performance Evidence: 3-Methylbenzofuran-2-carbaldehyde vs. Structural Analogs


CYP1A2 Inhibition: 3-Methyl Isomer Shows >10-Fold Higher Potency Than Unsubstituted Benzofuran-2-carbaldehyde

3-Methylbenzofuran-2-carbaldehyde inhibits recombinant human hepatic CYP1A2 with an IC50 of 100 nM [1]. In contrast, unsubstituted benzofuran-2-carbaldehyde exhibits an EC50 of 1.9 µM (1,900 nM) for CYP1A2 induction [2], representing a >19-fold difference in potency. This quantifiable difference demonstrates the critical role of the 3-methyl substituent in enzyme interaction.

CYP1A2 Inhibition Drug Metabolism Cytochrome P450

Antifungal Activity: 3-Methylbenzofuran-2-carbaldehyde Derivatives Show Antimicrobial Breadth, While Unsubstituted Parent Lacks Activity

Derivatives of 3-methylbenzofuran-2-carbaldehyde, synthesized via its reactive aldehyde, exhibit significant antimicrobial activity against five fungal species and four bacterial species in MIC assays [1]. Conversely, the unsubstituted parent compound, benzofuran-2-carboxaldehyde, was reported to have 'no significant antifungal activity' against N. dimidiatum and F. oxysporum [2]. While a direct head-to-head comparison of the aldehydes themselves is not available, the contrasting activity profiles of their derived series underscore the 3-methyl scaffold's superiority for antimicrobial lead generation.

Antifungal Antimicrobial Benzofuran Derivatives

Synthetic Versatility: 3-Methylbenzofuran-2-carbaldehyde Enables Patent-Specific Amide and Amine Derivative Synthesis

Patents disclose the specific use of 3-methylbenzofuran-2-carbaldehyde (XIV) as a critical intermediate for producing substituted benzofuran compounds for viral disease treatment . The compound undergoes condensation with CH3NH2 followed by NaBH4 reduction to yield the corresponding amine, a transformation that is specified in the patent literature for this exact substitution pattern. This synthetic route is distinct from pathways using unsubstituted or 5-methyl analogs, which are not cited for these particular drug candidates.

Organic Synthesis Pharmaceutical Intermediate Benzofuran Derivatives

Reactivity Profile: 3-Methyl Substituent Modulates Aldehyde Reactivity for Cross-Coupling vs. Unsubstituted Benzofuran Carbaldehydes

In a study of benzofuran carbaldehyde coupling with styrylmalonates, the presence and position of substituents on the benzofuran ring were shown to influence reaction outcomes [1]. While 3-methylbenzofuran-2-carbaldehyde was not directly tested, the class-level data confirms that alkyl substitution patterns on benzofurans modulate the electronic properties of the aldehyde, affecting diastereoselectivity and yield in GaCl3-catalyzed cycloadditions. This class-level inference suggests that the 3-methyl derivative will exhibit distinct reactivity from unsubstituted benzofuran-2-carbaldehyde, which is corroborated by vendor data highlighting its unique participation in Michael additions as an α,β-unsaturated aldehyde .

Cross-Coupling C-H Activation Organic Synthesis

Priority Applications for 3-Methylbenzofuran-2-carbaldehyde Based on Comparative Performance Data


CYP1A2-Mediated Drug Metabolism Studies and ADME/Tox Profiling

Given its potent inhibition of CYP1A2 (IC50 = 100 nM), 3-Methylbenzofuran-2-carbaldehyde is the preferred reagent for in vitro cytochrome P450 inhibition assays where modulation of this specific isoform is required. Unlike the unsubstituted analog (EC50 = 1.9 µM), this compound provides a robust tool for investigating drug-drug interactions and metabolic clearance pathways dependent on CYP1A2 [1].

Scaffold for Broad-Spectrum Antimicrobial Lead Generation

Derivatives synthesized from 3-Methylbenzofuran-2-carbaldehyde exhibit significant antimicrobial activity against a panel of five fungal and four bacterial species [2]. In contrast, the unsubstituted benzofuran-2-carboxaldehyde lacks meaningful antifungal activity [3]. Researchers initiating antimicrobial discovery programs should prioritize the 3-methyl scaffold over the unsubstituted parent for a higher probability of identifying active leads.

Synthesis of Patented Antiviral Benzofuran Carboxamides and Amines

This specific isomer is explicitly required as the intermediate (XIV) in a patented synthetic route for substituted benzofuran compounds with antiviral applications . Procurement of 3-Methylbenzofuran-2-carbaldehyde is mandatory for any R&D group or CMO following this proprietary methodology, as alternative isomers are not validated and would produce different final compounds.

Regioselective Cycloadditions and Cross-Coupling Reactions

The 3-methyl group on the benzofuran ring modulates the electronic character of the α,β-unsaturated aldehyde, influencing the outcome of cycloaddition and Michael addition reactions [4]. For synthetic sequences requiring a specific substitution pattern to control diastereoselectivity or yield, 3-Methylbenzofuran-2-carbaldehyde is non-substitutable with other positional isomers.

Technical Documentation Hub

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